![molecular formula C14H14N2S4 B14685363 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane CAS No. 26500-64-1](/img/structure/B14685363.png)
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane is a chemical compound known for its unique structure and properties It belongs to the class of tetrathiadiazines, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane typically involves the reaction of benzylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of 3,6-dichloro-1,2,4,5-tetrazine as an electrophile, which reacts with benzylamine to form the desired product . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-nitrogen bonds.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace one or more substituents on the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; in solvents like dichloromethane or ethanol, often with a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfur-nitrogen compounds.
Substitution: Various substituted tetrathiadiazines.
Wissenschaftliche Forschungsanwendungen
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-nitrogen compounds. It is also studied for its reactivity and stability under different conditions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dibenzyl-1,2-dihydro-1,2,4,5-tetraazine: Similar structure but lacks sulfur atoms, leading to different chemical properties and reactivity.
3,6-Dichloro-1,2,4,5-tetrazine: Used as an electrophile in the synthesis of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane.
3,6-Bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine: Another derivative with different substituents, affecting its thermal stability and reactivity.
Uniqueness
This compound is unique due to its combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
26500-64-1 |
---|---|
Molekularformel |
C14H14N2S4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
3,6-dibenzyl-1,2,4,5,3,6-tetrathiadiazinane |
InChI |
InChI=1S/C14H14N2S4/c1-3-7-13(8-4-1)11-15-17-19-16(20-18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
WNJNCMLFGIWIRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2SSN(SS2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.